alpha-L-fucose 1-phosphate
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Overview
Description
Alpha-L-fucose 1-phosphate is a derivative of alpha-L-fucose, a six-carbon deoxy sugar. It plays a significant role in various biological processes, including the metabolism of fucose-containing glycans. This compound is a key intermediate in the biosynthesis and degradation of fucosylated oligosaccharides and glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-L-fucose 1-phosphate can be synthesized through enzymatic methods using alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides and the transfer of fucosyl residues, which can be employed for the synthesis of bioactive glycans . The reaction conditions typically involve the use of well-designed fucosidase mutants and proper reaction conditions to achieve efficient synthesis .
Industrial Production Methods
Industrial-scale production of this compound can be achieved through microbial cell factories and large-scale fermentation processes. These methods have been successfully applied to the synthesis of fucosylated compounds, including human milk oligosaccharides .
Chemical Reactions Analysis
Types of Reactions
Alpha-L-fucose 1-phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to fuculose-1-phosphate.
Reduction: Formation of fucitol.
Substitution: Formation of fucosylated glycans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Enzymatic conditions are often employed for substitution reactions involving fucosylation .
Major Products
The major products formed from these reactions include fuculose-1-phosphate, fucitol, and various fucosylated glycans .
Scientific Research Applications
Alpha-L-fucose 1-phosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fucosylated oligosaccharides and glycoconjugates.
Medicine: Involved in the development of therapeutic agents targeting fucosylation pathways.
Industry: Used in the production of bioactive glycans, including human milk oligosaccharides.
Mechanism of Action
Alpha-L-fucose 1-phosphate exerts its effects through its involvement in the biosynthesis and degradation of fucosylated glycans. It acts as a substrate for various enzymes, including alpha-L-fucosidases, which catalyze the hydrolysis and transfer of fucosyl residues . The molecular targets and pathways involved include the fucosylation pathways and the regulation of gastrointestinal microbiota .
Comparison with Similar Compounds
Similar Compounds
L-fucopyranose: A structural derivative of alpha-L-fucose.
Fuculose-1-phosphate: An intermediate in the metabolism of fucose.
Fucitol: A reduced form of fucose.
Uniqueness
Alpha-L-fucose 1-phosphate is unique due to its role as a key intermediate in the biosynthesis and degradation of fucosylated glycans. Its involvement in various biological processes and its applications in scientific research make it a compound of significant interest .
Properties
Molecular Formula |
C6H13O8P |
---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6-/m0/s1 |
InChI Key |
PTVXQARCLQPGIR-KGJVWPDLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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